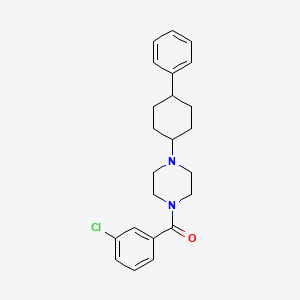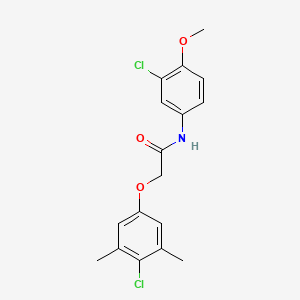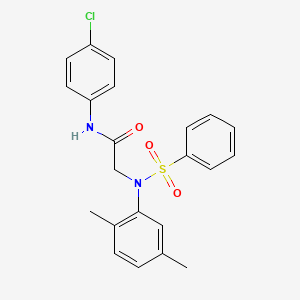![molecular formula C15H9Cl3N4OS B6056878 N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea, also known as Diuron, is a widely used herbicide that is effective against a broad range of weeds. It was first introduced in the 1950s and has since become one of the most popular herbicides in the world. Diuron is used in agriculture, forestry, and landscaping to control weeds and unwanted vegetation.
Mécanisme D'action
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for generating oxygen during photosynthesis. By binding to this protein, this compound prevents the generation of oxygen, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting photosynthesis, it has been found to inhibit cell division and elongation, disrupt the cell membrane, and interfere with protein synthesis. These effects ultimately lead to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers. In addition, it is effective against a broad range of weeds, making it useful for a variety of experiments.
However, there are also limitations to the use of this compound in lab experiments. It can be toxic to some plants at high concentrations, which can limit its use in certain experiments. In addition, it has been found to be persistent in the environment, which can make it difficult to control in some situations.
Orientations Futures
There are a number of future directions for research on N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of new herbicides that are more effective and less persistent in the environment. Another area of interest is the study of the long-term effects of this compound on the environment and on human health. Finally, there is a need for more research on the mechanisms of action of this compound and other herbicides, which could lead to the development of more targeted and effective herbicides.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized by reacting 3-chloroaniline with carbon disulfide and sodium hydroxide to form 3-chloro-4-thioaniline. This intermediate is then reacted with 2,4-dichloronitrobenzene to form 3-chloro-4-(2,4-dichlorophenyl)-1,2,4-thiadiazolidine-5-one. Finally, this compound is reacted with urea to form this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its herbicidal properties. It has been shown to be effective against a broad range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. In addition, it has been found to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and citrus.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4OS/c16-8-2-1-3-10(6-8)19-14(23)20-15-22-21-13(24-15)11-5-4-9(17)7-12(11)18/h1-7H,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAXSJSQPBGPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)



![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)



